

GE2270: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	GE2270
Cat. No.:	B1150465

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Abstract

GE2270 is a potent thiazolyl peptide antibiotic produced by the actinomycete *Planobispora rosea*. It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis through a unique mechanism of action targeting elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **GE2270**, along with detailed experimental protocols relevant to its study.

Structure

GE2270 is a complex macrocyclic peptide characterized by a core pyridine ring and six thiazole rings.^[1] The molecule also features a side-chain attached to the macrocycle.^[1] The initial structure of **GE2270A** was later revised. Several congeners of **GE2270** have been isolated and characterized, differing in substitutions on the thiazole rings and amino acid moieties.

The molecular formula for **GE2270A** is C₅₆H₅₅N₁₅O₁₀S₆, with a molecular weight of approximately 1290.5 g/mol .^[1]

Chemical and Physical Properties

GE2270A is a white, amorphous powder. A notable characteristic of **GE2270A** is its poor aqueous solubility, which has been a significant hurdle in its clinical development.[\[2\]](#) Efforts to enhance its solubility through the synthesis of derivatives have been a key focus of research. While specific pKa and melting point values are not readily available in the reviewed literature, its physicochemical properties have been extensively studied through various spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of GE2270A

Property	Value	Reference
Molecular Formula	$C_{56}H_{55}N_{15}O_{10}S_6$	[1]
Molecular Weight	1290.5 g/mol	
Appearance	White amorphous powder	[3]
Aqueous Solubility	Poor	[2]

Table 2: Spectroscopic Data for GE2270A Congener 1

Note: This table presents 1H and ^{13}C NMR data for a closely related congener, providing insight into the chemical shifts characteristic of the **GE2270** scaffold. The assignments are based on COSY, HSQC, and HMBC experiments.[\[3\]](#)

Position	δH (ppm)	δC (ppm)
Thiazole A		
2'	-	165.4
4'	8.28 (s)	121.3
5'	-	149.7
Thiazole B		
2"	-	167.9
4"	8.35 (s)	121.9
5"	-	150.1
Pyridine		
3	-	148.2
4	8.61 (s)	119.8
5	-	152.3
...

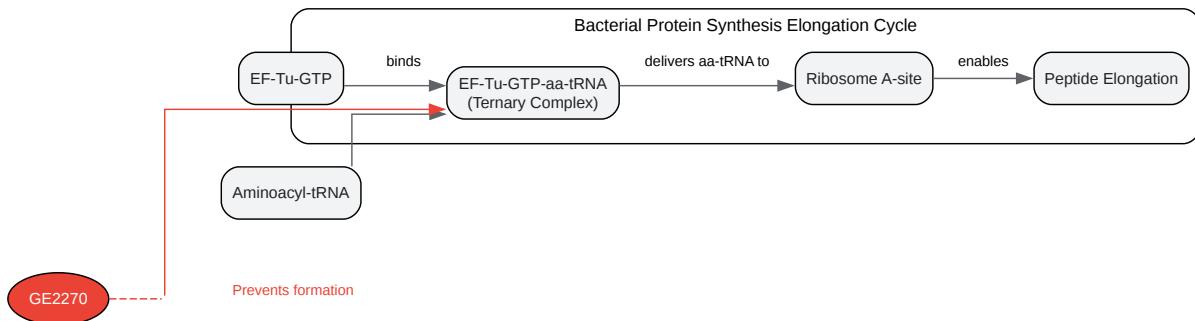
Mechanism of Action

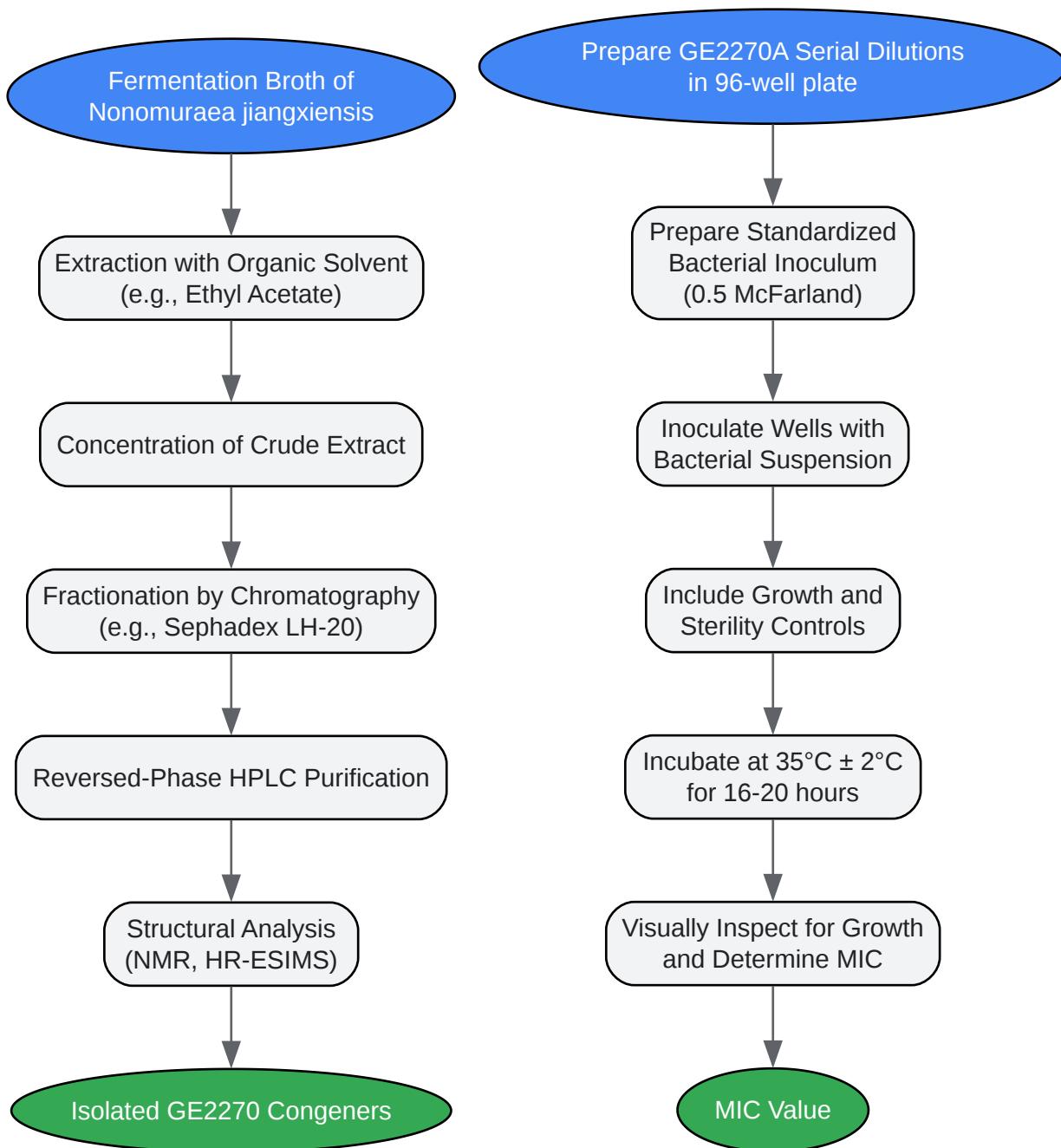
GE2270 exerts its antibacterial effect by inhibiting bacterial protein synthesis. Its molecular target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.^[4]

The mechanism of inhibition involves the following key steps:

- Binding to EF-Tu: **GE2270** binds to a specific site on EF-Tu.
- Prevention of Ternary Complex Formation: This binding prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex.
- Inhibition of tRNA Delivery: Consequently, the delivery of aminoacyl-tRNA to the A-site of the ribosome is blocked.

- Cessation of Protein Synthesis: The interruption of the elongation cycle leads to the cessation of protein synthesis and ultimately, bacterial cell death.



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